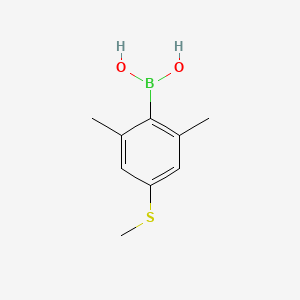
2,6-Dimethyl-4-(methylthio)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(methylthio)phenylboronic Acid is an organoboron compound with the molecular formula C9H13BO2S. It is a boronic acid derivative that features a phenyl ring substituted with two methyl groups and a methylthio group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(methylthio)phenylboronic Acid typically involves the reaction of 2,6-dimethyl-4-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-4-(methylthio)phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(methylthio)phenylboronic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(methylthio)phenylboronic Acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 4-(Methylthio)phenylboronic Acid
- 2-(Methylthio)phenylboronic Acid
- 4-(Methylsulfanyl)benzeneboronic Acid
Comparison: 2,6-Dimethyl-4-(methylthio)phenylboronic Acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .
Propriétés
Formule moléculaire |
C9H13BO2S |
|---|---|
Poids moléculaire |
196.08 g/mol |
Nom IUPAC |
(2,6-dimethyl-4-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2S/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 |
Clé InChI |
ZVEOWAXMICJJSX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C)SC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


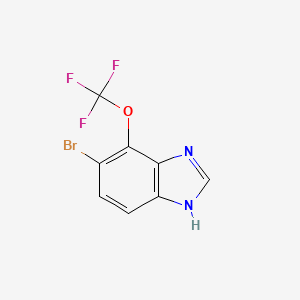
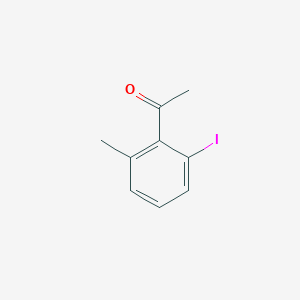

![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
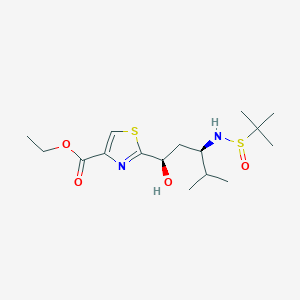
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
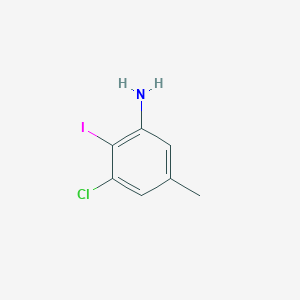
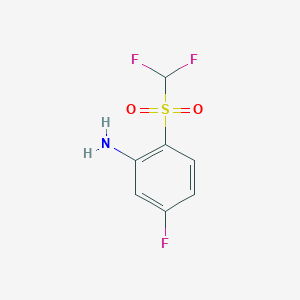
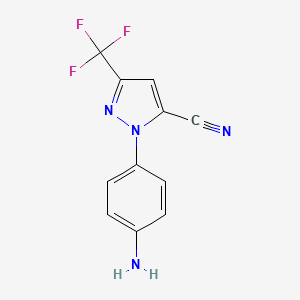
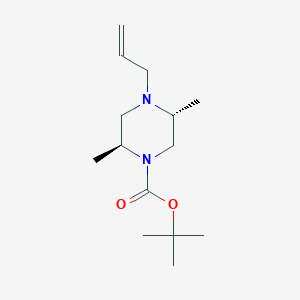

![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
